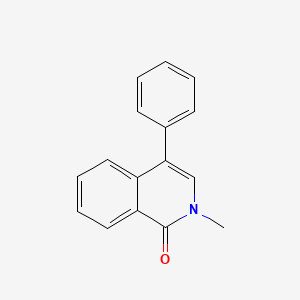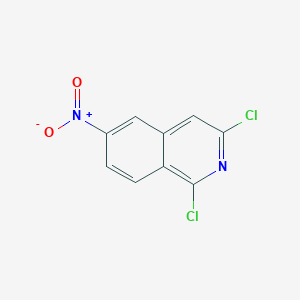
2-methyl-4-phenyl-1(2H)-isoquinolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-4-phenyl-1(2H)-isoquinolinone is a heterocyclic compound that belongs to the isoquinolinone family. This compound is characterized by its unique structure, which includes a phenyl group and a methyl group attached to the isoquinolinone core. Isoquinolinones are known for their diverse biological activities and have been the subject of extensive research in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-phenyl-1(2H)-isoquinolinone can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of benzaldehyde with nitromethane can produce phenyl nitroethylene, which can then undergo further reactions to form the desired isoquinolinone compound .
Industrial Production Methods
Industrial production of this compound typically involves optimized reaction conditions to ensure high yield and purity. This may include the use of specific catalysts, solvents, and temperature control to facilitate the cyclization process. The exact methods can vary depending on the scale of production and the desired application of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-methyl-4-phenyl-1(2H)-isoquinolinone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenyl and methyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized isoquinolinone derivatives, while substitution reactions can produce a wide range of substituted isoquinolinone compounds.
Applications De Recherche Scientifique
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules.
Biology: The compound exhibits significant biological activities, making it a candidate for drug development.
Medicine: Research has shown its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-methyl-4-phenyl-1(2H)-isoquinolinone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-methyl-4-phenyl-1(2H)-phthalazinone: This compound shares a similar core structure but differs in its functional groups and biological activities.
1,8-naphthyridines: These compounds also belong to the heterocyclic family and exhibit diverse biological activities.
Thiazoles: Another class of heterocyclic compounds with significant biological activities.
Uniqueness
2-methyl-4-phenyl-1(2H)-isoquinolinone is unique due to its specific structure, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C16H13NO |
|---|---|
Poids moléculaire |
235.28 g/mol |
Nom IUPAC |
2-methyl-4-phenylisoquinolin-1-one |
InChI |
InChI=1S/C16H13NO/c1-17-11-15(12-7-3-2-4-8-12)13-9-5-6-10-14(13)16(17)18/h2-11H,1H3 |
Clé InChI |
WWSYAOSOUAEOIE-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C2=CC=CC=C2C1=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-Azaspiro[3.3]heptan-6-yloxy)-1-morpholinoethanone](/img/structure/B11870402.png)




![2-(2-Methoxyethoxy)-3-nitroimidazo[1,2-a]pyridine](/img/structure/B11870429.png)




![5-Bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B11870456.png)

![2-({2-[(Trimethylsilyl)oxy]phenyl}sulfanyl)ethan-1-ol](/img/structure/B11870462.png)

